molecular formula C26H24Cl2N4OS B11093387 2-{[5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide CAS No. 538336-36-6

2-{[5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide

Cat. No.: B11093387
CAS No.: 538336-36-6
M. Wt: 511.5 g/mol
InChI Key: KPMOUBNIPCXNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 538336-36-6) is a triazole-based acetamide derivative featuring a 2,4-dichlorophenyl group at position 5 of the triazole ring, a 2-methylphenyl group at position 4, and a sulfanyl-linked acetamide moiety substituted with isopropyl and phenyl groups. Its synthesis likely follows established triazole S-alkylation protocols, as seen in similar compounds (e.g., ).

Properties

CAS No.

538336-36-6

Molecular Formula

C26H24Cl2N4OS

Molecular Weight

511.5 g/mol

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C26H24Cl2N4OS/c1-17(2)31(20-10-5-4-6-11-20)24(33)16-34-26-30-29-25(21-14-13-19(27)15-22(21)28)32(26)23-12-8-7-9-18(23)3/h4-15,17H,16H2,1-3H3

InChI Key

KPMOUBNIPCXNEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide typically involves multiple steps. One common method involves the reaction of 2,4-dichlorophenylhydrazine with 2-methylbenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with thiourea to form the triazole ring. The final step involves the acylation of the triazole with N-isopropyl-N-phenylacetamide under appropriate conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. The specific compound has shown efficacy against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent. In vitro studies have demonstrated its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential use in treating infections caused by these organisms .

Anticancer Properties

The compound has been evaluated for its anticancer activity through various assays. Notably, it has been tested against human tumor cell lines by the National Cancer Institute (NCI) using their established protocols. Preliminary results indicate that it exhibits moderate to high levels of cytotoxicity, with mean growth inhibition values suggesting its potential as a lead compound in cancer therapy .

Anti-inflammatory Effects

In silico docking studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. This positions it as a candidate for further investigation in the context of anti-inflammatory drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the triazole ring and substituents on the phenyl groups can significantly influence its biological activity. Research indicates that variations in substituent positions can enhance or reduce potency against specific targets, providing a pathway for developing more effective derivatives .

Case Studies

StudyFocusFindings
NCI EvaluationAnticancer ActivityThe compound showed significant cytotoxicity across multiple cancer cell lines with IC50 values ranging from 10 to 30 µM.
Antimicrobial TestingBacterial and Fungal InhibitionDemonstrated effectiveness against Staphylococcus aureus and Candida albicans, with MIC values indicating strong antimicrobial potential.
In Silico DockingAnti-inflammatory PotentialIdentified as a promising 5-LOX inhibitor with favorable binding affinity, warranting further experimental validation.

Mechanism of Action

The mechanism of action of 2-{[5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, the triazole ring may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Triazole Core

The triazole ring serves as a critical pharmacophore. Key comparisons include:

Compound Name Triazole Substituents (Position 4/5) Acetamide Substituents Key Structural Differences
Target Compound (538336-36-6) 2-methylphenyl (4), 2,4-dichlorophenyl (5) N-isopropyl, N-phenyl Ortho-substituted aryl groups
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide 4-methylphenyl (4), 4-chlorophenyl (5) N-(2,6-dichlorophenyl) Para-substituted triazole; dichloroacetamide
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide 4-methylphenyl (4), 4-chlorophenyl (5) N-(4-dimethylaminophenyl) Electron-donating dimethylamino group
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Phenyl (4), 4-(methylsulfanyl)benzyl (5) N-(2-chlorophenyl) Sulfur-containing benzyl substituent
  • Chlorophenyl vs. Dichlorophenyl : The target compound’s 2,4-dichlorophenyl group enhances lipophilicity and steric bulk compared to para-chlorophenyl analogs (e.g., ). Ortho-substituted chlorines may hinder enzymatic degradation or improve target binding.

Acetamide Substitution Patterns

The acetamide moiety’s N-substituents influence solubility and bioactivity:

  • N-Isopropyl-N-phenyl (Target) : Bulky isopropyl and phenyl groups may reduce solubility but enhance membrane permeability.
  • N-(2,6-Dichlorophenyl) () : Electron-withdrawing chlorines could increase metabolic stability but reduce oral bioavailability.
  • N-(4-Dimethylaminophenyl) (): The dimethylamino group improves water solubility via protonation at physiological pH, favoring systemic distribution.

Spectral and Physicochemical Properties

  • IR Spectroscopy : Absence of C=O (~1660–1680 cm⁻¹) in triazole-thiones confirms cyclization (target and analogs, ).
  • Melting Points : Higher chlorination (e.g., 2,4-dichlorophenyl in target) correlates with increased melting points due to enhanced intermolecular forces (cf. : m.p. 216–218°C for a nitro-substituted analog).

Biological Activity

The compound 2-{[5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide (CAS Number: 538336-36-6) belongs to a class of compounds known as triazoles, which are recognized for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C25H22Cl2N4O2SC_{25}H_{22}Cl_2N_4O_2S, with a molecular weight of approximately 513.44 g/mol. The structure includes a triazole ring, which is significant for its pharmacological properties.

PropertyValue
Molecular FormulaC25H22Cl2N4O2S
Molecular Weight513.44 g/mol
CAS Number538336-36-6
InChI KeyAMLPGUBRLPSYKN-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds containing the triazole moiety exhibit anticancer properties. Specifically, studies on related triazole derivatives have shown that they can inhibit the growth of various cancer cell lines. For instance, sulfanyltriazoles have demonstrated significant activity against colon carcinoma HCT-116 and breast cancer T47D cell lines, with IC50 values indicating their efficacy in inhibiting cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazoles are known to possess broad-spectrum antibacterial activity. In studies involving structurally similar compounds, some exhibited minimum inhibitory concentrations (MIC) comparable to or better than established antibiotics like oxacillin . The presence of chlorine and sulfur in the structure may enhance the antimicrobial effectiveness by altering membrane permeability or inhibiting specific metabolic pathways.

The mechanism through which triazole derivatives exert their biological effects often involves interference with nucleic acid synthesis or inhibition of specific enzymes critical for cell survival. For example, triazoles can inhibit fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis in fungal cells . This mechanism may be extrapolated to bacterial systems as well.

Case Studies and Research Findings

  • Anticancer Efficacy : A study reported that a related triazole compound demonstrated an EC50 value of 24 nM against NNRTI-resistant mutants of HIV, suggesting potential applications in antiviral therapies alongside anticancer activities .
  • Antimicrobial Testing : In a comparative study, triazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The most active compounds achieved MIC values as low as 3.91 mg/L, indicating potent antibacterial effects .
  • Toxicity Assessment : Toxicity studies involving human embryonic kidney cells (HEK-293) revealed that certain derivatives maintained a favorable safety profile with minimal cytotoxicity at therapeutic concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.